Thiothiamine

Overview

Description

Thiothiamine is a synthetic derivative of thiamine, also known as vitamin B1. It is characterized by the presence of a sulfur atom in its molecular structure, which differentiates it from its parent compound. This compound is known for its enhanced stability and bioavailability compared to thiamine, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

Thiothiamine, also known as Vitamin B1, primarily targets enzymes involved in energy metabolism and biosynthesis of nucleic acids . It also plays a role in the antioxidant machinery . The primary biologically active form of this compound is the diphosphate, TDP .

Mode of Action

This compound interacts with its targets through a series of reactions. For instance, it undergoes simultaneous cleavage of the C–H and O–O bonds, leading to a very stable 2 (3 H )-thiazolone intermediate . This interaction results in changes in the structure and function of the targeted enzymes, thereby influencing the metabolic processes they are involved in .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also a necessary co-factor for enzymes involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . These pathways are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

This compound exhibits a non-linear pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of thiamine have been studied, and it has been found that high blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and non-saturable passive process .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It serves as a potent antioxidant, notably via the RAF mechanism . It also contributes to the regulation of ion channels in the nervous system . The deficiency of thiamine can lead to severe diseases such as beriberi and Wernicke encephalopathy .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the water-soluble character of Vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Moreover, the crystal form of this compound can influence its action, efficacy, and stability . No risk for the environment resulting from the use of this compound in animal nutrition is foreseen .

Biochemical Analysis

Biochemical Properties

Thiothiamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of glutamate decarboxylase and decrease the concentration of GABA in brain tissue . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, thiamine compounds have been shown to bind to the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes that do not use ThDP as a coenzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, thiamine and its phosphate esters are separated and measured in whole blood within 5.5 minutes, providing more rapid results than other methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors. For instance, thiamine is absorbed in the form of thiamine or thiamine monophosphate and transported through the plasma membrane by thiamine transporter 1 (THTR1) and thiamine transporter 2 (THTR2) .

Transport and Distribution

This compound is transported and distributed within cells and tissues This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiothiamine involves several steps. One common method includes the dissociation of acetamidine hydrochloride with liquid sodium methoxide, followed by the addition of alpha-(o-chloroaniline)ylmethenyl-beta-formylaminopropionitrile (enamine). This mixture undergoes cyclization, hydrolysis, and subsequent reactions with carbon disulfide and gamma-chloro-gamma-acetyl propanol to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced reactors and purification techniques is common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: Thiothiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiochrome, a fluorescent compound.

Reduction: this compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

Oxidation: Thiochrome is a major product of the oxidation of this compound.

Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

Thiothiamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

Biology: Studied for its role in cellular metabolism and as a potential therapeutic agent.

Medicine: Investigated for its potential in treating thiamine deficiency-related conditions and as a neuroprotective agent.

Industry: Used in the production of fortified foods and supplements due to its stability and bioavailability.

Comparison with Similar Compounds

Benfotiamine: A synthetic derivative with higher bioavailability, used in treating diabetic complications.

Sulbutiamine: A lipid-soluble derivative that crosses the blood-brain barrier, used as a central nervous system drug.

Uniqueness of Thiothiamine: this compound stands out due to its enhanced stability and bioavailability compared to thiamine. Its sulfur-containing structure provides unique chemical properties that make it valuable in various applications.

Biological Activity

Thiothiamine, a synthetic derivative of thiamine (vitamin B1), has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health, supported by diverse research findings and case studies.

Overview of this compound

This compound is characterized by the presence of a sulfur atom in its structure, which distinguishes it from natural thiamine. This modification enhances its stability and bioavailability, making it a subject of interest in various biochemical and pharmacological studies.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Coenzymatic Role : Like thiamine, this compound acts as a coenzyme in carbohydrate metabolism, particularly in the decarboxylation of α-keto acids and the pentose phosphate pathway. It is essential for the functioning of enzymes such as pyruvate dehydrogenase and transketolase .

- Antioxidant Properties : this compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress. Studies indicate that it can scavenge free radicals and reduce lipid peroxidation .

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity and promoting cognitive function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on cognitive decline in Alzheimer's patients. Participants receiving this compound showed improved cognitive scores compared to a placebo group. The study highlighted the compound's potential to enhance cholinergic function and reduce neuroinflammation .

Case Study 2: Antioxidant Activity in Diabetic Models

In diabetic rat models, this compound administration resulted in significant reductions in blood glucose levels and improvements in oxidative stress markers. The findings suggest that this compound may play a role in managing diabetes-related complications through its antioxidant properties .

Synthesis and Structural Variants

Recent advancements in crystal engineering have led to the development of various polymorphs of this compound, enhancing its powder properties for pharmaceutical applications. These modifications aim to improve solubility and bioavailability, crucial for therapeutic efficacy .

Properties

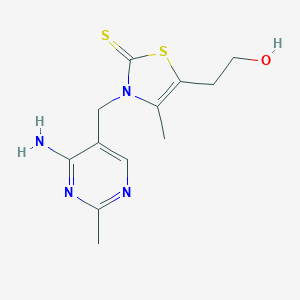

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCQQPFEFRKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184012 | |

| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-35-4 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thiothiamine?

A1: The molecular formula of this compound is C12H16N4OS2, and its molecular weight is 296.41 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits a maximum ultraviolet absorption at 320 nm. [] Infrared spectroscopy can also be used to confirm its structure. []

Q3: How can this compound be detected and quantified in various matrices?

A3: Several methods exist to analyze this compound:* Benzoyl peroxide method: this compound can be oxidized to thiochrome using benzoyl peroxide, followed by spectrophotometric quantification. [, , ]* Cyanogen bromide (BrCN) method: Similar to the benzoyl peroxide method, this compound is converted to thiochrome using BrCN in an acidic medium and quantified spectrophotometrically. [, ]* Microbiological assay: this compound can be converted to thiamine using sulfite and then quantified using Lactobacillus fermenti. []* Paper Chromatography: This technique allows the separation and identification of this compound from other compounds in complex mixtures. [, , , ]

Q4: How reliable are the analytical methods for detecting this compound in natural sources like vegetables?

A4: While several methods can detect this compound, variations in results highlight potential challenges. For example, the microbiological assay yielded lower values in scallions compared to the benzoyl peroxide method and failed to detect it in cabbages. [] This discrepancy could be due to factors influencing this compound conversion to thiamine or the presence of interfering compounds in the matrix.

Q5: How stable is this compound under different conditions?

A5: this compound is susceptible to oxidation, readily converting to thiamine in the presence of oxidants like oxygen, hydrogen peroxide, or during zeolite treatment. [, ] This instability poses challenges during isolation and necessitates careful handling to prevent degradation.

Q6: Are there strategies to improve the stability of this compound?

A6: While specific strategies for this compound are not extensively discussed in the provided literature, optimizing pH, temperature, and excluding oxygen during processing and storage could enhance stability. Further research exploring specific stabilizing agents and formulations is necessary.

Q7: What are the challenges in formulating this compound for different applications?

A7: this compound's sensitivity to oxidation requires formulations that protect it from degradation. Research on suitable excipients, packaging, and storage conditions is crucial to ensure its stability and efficacy in any potential applications.

Q8: Does this compound possess biological activity?

A8: While this compound is an intermediate in thiamine synthesis and can convert to thiamine in biological systems, its inherent biological activity is not fully understood. Some studies suggest potential biological effects, but more research is needed. [, , , , ]

Q9: What is known about the safety and toxicity of this compound?

A11: Information on the toxicity and safety profile of this compound is limited in the provided research. While it is an intermediate in thiamine production and found naturally in some foods, dedicated toxicological studies are needed to ascertain potential adverse effects from exposure. One study reported a case of allergic contact dermatitis from occupational exposure. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.